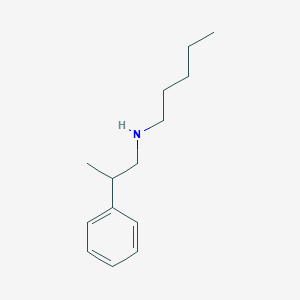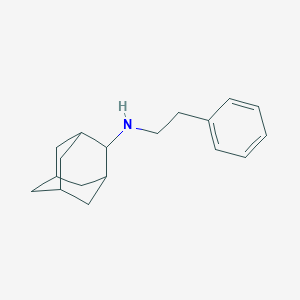![molecular formula C20H15FN2OS2 B262145 N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is complex and involves multiple pathways. One of the key targets of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that inhibits NF-κB. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death.
Biochemical and Physiological Effects
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the activation of NF-κB. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens. In vivo studies have demonstrated that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has anti-inflammatory effects in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is its potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of a range of diseases. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has demonstrated potent anti-microbial activity against a variety of pathogens. However, there are also some limitations to using N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is complex and involves multiple pathways, which can make it challenging to study.
Direcciones Futuras
There are several future directions for research on N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A and its potential therapeutic applications. Future research could also focus on the development of new formulations of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A that improve its solubility and bioavailability. Finally, there is potential for the development of novel derivatives of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A that have improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a potential candidate for the treatment of a range of diseases. Although there are some limitations to using N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods, improved formulations, and novel derivatives with improved efficacy and reduced toxicity.
Métodos De Síntesis
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is synthesized through a multi-step process involving the condensation of 2-chloro-4-fluoroacetophenone with thiophene-2-carboxamide, followed by the reaction with phenylsulfanylacetic acid and cyanide ion. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
Aplicaciones Científicas De Investigación
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. Several studies have shown that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has demonstrated potent anti-microbial activity against a variety of bacterial and fungal pathogens.
Propiedades
Nombre del producto |
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C20H15FN2OS2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H15FN2OS2/c1-13-19(14-7-9-15(21)10-8-14)17(11-22)20(26-13)23-18(24)12-25-16-5-3-2-4-6-16/h2-10H,12H2,1H3,(H,23,24) |
Clave InChI |
JEOCLQDZJPWKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)


![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)